HepG2 Hepatocellular Carcinoma Cytotoxicity: Baseline Activity Profile at 33 µM
In a standardized HepG2 cytotoxicity screen performed in a cell-based system using a plate reader (ChEMBL Source ID 11908, assay set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), the target compound was tested at a single concentration of 33 µM across 20 replicate wells . The mean readout value across all replicates was approximately 70.6 (range: 55–158; n=20), with a standard deviation of approximately 24.4, indicating moderate but variable activity. For context, the known FANCM-RMI inhibitor PIP-199 exhibits an IC₅₀ of 36 µM in the same target interaction space, while potent 5-aryl-1,3,4-thiadiazole anticancer leads in the literature achieve IC₅₀ values in the sub-micromolar to low-micromolar range against HepG2 cells [1]. No direct head-to-head comparator data against a specific close analog (e.g., the 5-phenyl or 5-(4-methylphenyl) derivative) tested under identical conditions were available at the time of this analysis.
| Evidence Dimension | Cytotoxicity in HepG2 liver cancer cells |
|---|---|
| Target Compound Data | Mean readout ≈ 70.6 (range: 55–158) at 33 µM; n=20 replicates (single-concentration screen) |
| Comparator Or Baseline | Class benchmark: PIP-199 IC₅₀ = 36 µM (FANCM-RMI PPI inhibition); potent 5-aryl-1,3,4-thiadiazoles: IC₅₀ < 10 µM against HepG2 (literature range) |
| Quantified Difference | Not calculable as a fold difference (target compound data are single-concentration readouts, not IC₅₀); activity falls within the moderate range observed for screening hits in this class |
| Conditions | HepG2 cell-based assay; plate reader detection; compound tested as dry powder; 33 µM single-concentration format; ChEMBL Source 11908 |
Why This Matters
The HepG2 cytotoxicity data provide a reproducible activity benchmark that can be used to verify compound identity and activity upon procurement, and to contextualize this compound's potency relative to literature-class 5-aryl-1,3,4-thiadiazoles.
- [1] Mohamed KO, El-Masry RM, Essa BM, et al. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals. 2022;15:1-24. View Source
